(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid
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Overview
Description
“(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” is a chemical compound. However, the specific details about this compound are not readily available1.
Synthesis Analysis
The synthesis of hexahydropyridazine-3-carboxylic acid derivatives has been patented2. However, the specific synthesis process for “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of hexahydropyridazine-3-carboxylic acid is represented by the SMILES code: OC(=O)C1NNCCC11. The molecular weight is 130.151. However, the specific molecular structure of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” is not available in the retrieved data.
Chemical Reactions Analysis
The specific chemical reactions involving “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.Physical And Chemical Properties Analysis
Hexahydropyridazine-3-carboxylic acid has a molecular weight of 130.151. However, the specific physical and chemical properties of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
- A novel and efficient manufacturing technology for the preparation of (S)-1-benzyloxycarbonylhexahydropyridazine-3-carboxylic acid, a key intermediate of cilazapril, was developed. This process includes a novel cascade course for selective removal of a Cbz group and involves only three steps, highlighting a scalable approach for its synthesis (Yu Chen et al., 2013).
Biological Activity
- The compound was part of a study on the synthesis of pyridapeptides from marine sponge-derived Streptomyces sp., which yielded cyclohexapeptides containing hexahydropyridazine-3-carboxylic acid (HPDA) residues. Some of these compounds showed significant antiproliferative activity against human cancer cell lines, demonstrating the potential therapeutic applications of derivatives of hexahydropyridazine-3-carboxylic acid (Shuige Zhao et al., 2022).
Catalytic Applications
- The catalytic applications of novel, biological-based nano organocatalysts with urea moiety, designed from derivatives of carboxylic acids, were studied. These catalysts were used in various synthetic applications, including the synthesis of pyrazol-5-ol and coumarin-3-carboxylic acid derivatives under mild and green conditions. This research illustrates the potential of derivatives of hexahydropyridazine-3-carboxylic acid in facilitating environmentally friendly chemical syntheses (M. Zolfigol et al., 2015).
Safety And Hazards
Hexahydropyridazine-3-carboxylic acid has the following hazard statements: H302-H315-H319-H3351. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P3381. However, the specific safety and hazards of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.
Future Directions
The future directions for the research and application of “(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid” are not available in the retrieved data.
Please note that the information provided is based on the available data and may not be fully comprehensive.
properties
IUPAC Name |
(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMAAOZXXKYTG-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456297 |
Source
|
Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid | |
CAS RN |
65632-62-4 |
Source
|
Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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